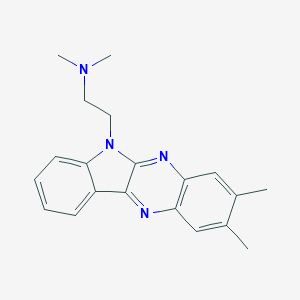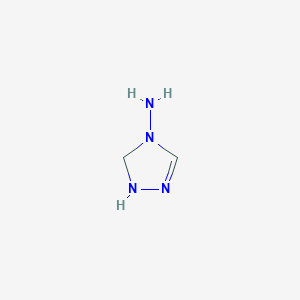
Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin is involved in a variety of physiological processes, including blood pressure regulation, urine concentration, and social behavior. In recent years, scientific research has focused on the synthesis and application of Argipressin in various fields.
Mécanisme D'action
Argipressin exerts its effects by binding to specific receptors in the body, including the V1a receptor, the V1b receptor, and the V2 receptor. The V1a receptor is involved in blood pressure regulation and social behavior, while the V1b receptor is involved in stress responses. The V2 receptor is involved in urine concentration. The binding of Argipressin to these receptors activates various signaling pathways, leading to the desired physiological effects.
Biochemical and Physiological Effects:
Argipressin has a variety of biochemical and physiological effects in the body. It increases water reabsorption in the kidneys, leading to urine concentration. It also constricts blood vessels, leading to increased blood pressure. In addition, Argipressin has been shown to modulate social behavior in animals, including aggression, mate selection, and parental care.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin has several advantages for use in laboratory experiments. It is a well-characterized hormone with known receptors and signaling pathways. It is also relatively easy to synthesize and purify. However, there are also limitations to its use in experiments. For example, Argipressin is rapidly metabolized in the body, making it difficult to maintain stable levels over time. In addition, its effects can be influenced by various factors, including stress and social cues.
Orientations Futures
There are several future directions for research on Argipressin. One area of interest is the role of Argipressin in social behavior in humans. Another area of interest is the development of new therapeutic applications for Argipressin, including the treatment of septic shock and other conditions. Finally, there is interest in developing new methods for synthesizing and delivering Argipressin, including the use of nanoparticles and other delivery systems.
Méthodes De Synthèse
Argipressin is synthesized in the hypothalamus as a pre-prohormone, which is then processed into a prohormone and finally into the active hormone. The synthesis of Argipressin involves several enzymatic steps, including the cleavage of the pre-prohormone into the prohormone and the cleavage of the prohormone into the active hormone. The synthesis of Argipressin is regulated by various factors, including osmotic pressure, stress, and social cues.
Applications De Recherche Scientifique
Argipressin has been widely studied for its role in various physiological processes. In particular, it has been studied for its role in blood pressure regulation, urine concentration, and social behavior. Argipressin has also been studied for its potential therapeutic applications, including the treatment of diabetes insipidus, hemorrhagic shock, and septic shock.
Propriétés
Numéro CAS |
119617-71-9 |
|---|---|
Formule moléculaire |
C52H74N14O12S2 |
Poids moléculaire |
1151.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N14O12S2/c1-29-17-19-52(20-18-29)26-43(71)60-35(24-31-11-13-32(67)14-12-31)46(74)63-36(23-30-7-3-2-4-8-30)47(75)61-34(15-16-40(53)68)45(73)64-37(25-41(54)69)48(76)65-38(28-79-80-52)50(78)66-22-6-10-39(66)49(77)62-33(9-5-21-58-51(56)57)44(72)59-27-42(55)70/h2-4,7-8,11-14,29,33-39,67H,5-6,9-10,15-28H2,1H3,(H2,53,68)(H2,54,69)(H2,55,70)(H,59,72)(H,60,71)(H,61,75)(H,62,77)(H,63,74)(H,64,73)(H,65,76)(H4,56,57,58)/t29?,33-,34+,35+,36+,37+,38+,39+,52?/m1/s1 |
Clé InChI |
UNSADRFQSKUHRA-VUUAPHMOSA-N |
SMILES isomérique |
CC1CCC2(CC1)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
SMILES |
CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
SMILES canonique |
CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
Autres numéros CAS |
119617-71-9 |
Synonymes |
1-(1-mercapto-4-methylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- MeCAAVP MeCADAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

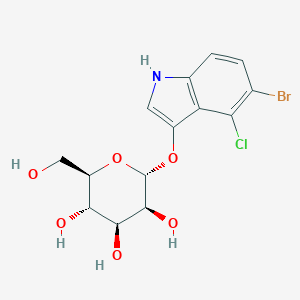

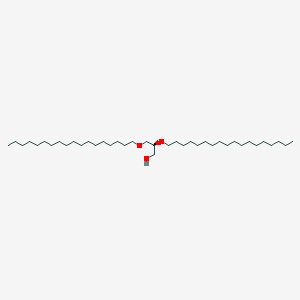
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)
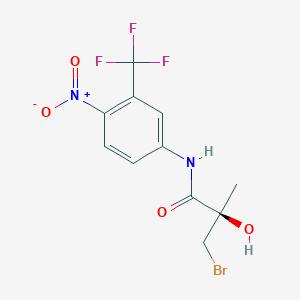
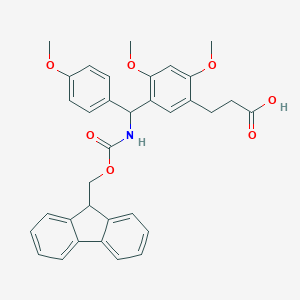


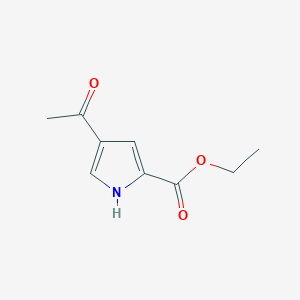
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
